molecular formula C10H18ClNO3 B13550555 Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride

Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride

Cat. No.: B13550555
M. Wt: 235.71 g/mol
InChI Key: VMZDTCLADMPLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride: is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an azaspiro and an oxa group can be cyclized under acidic or basic conditions to form the spirocyclic structure.

    Esterification: The spirocyclic intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the esterification and hydrochloride formation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen or the ester group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Substituted esters or amides are common products.

Scientific Research Applications

Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can impart unique biological activity.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride exerts its effects is primarily through interaction with biological targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. This modulation can result in inhibition or activation of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetate hydrochloride
  • 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride

Uniqueness

Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different binding affinities and selectivities for biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

methyl 2-(5-oxa-8-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-6-14-10(7-11-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H

InChI Key

VMZDTCLADMPLJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2(CCC2)CN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.